3-[(Prop-2-en-1-ylamino)methyl]benzonitrile
Description
3-[(Prop-2-en-1-ylamino)methyl]benzonitrile is a benzonitrile derivative featuring a propenylamino methyl substituent at the 3-position of the benzene ring. Synthetically, its preparation likely involves nucleophilic substitution or coupling reactions, similar to methods described for related compounds in and .
Properties
IUPAC Name |
3-[(prop-2-enylamino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7,13H,1,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXXCLRLVMXMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-[(Prop-2-en-1-ylamino)methyl]benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-[(Prop-2-en-1-ylamino)methyl]benzonitrile exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl, fluoro): Enhance metabolic stability and lipophilicity (e.g., 5FB, ) . Amino/Alkylamino Groups (e.g., propenylamino): Improve solubility and enable hydrogen bonding (inferred for the target compound). Heterocyclic Moieties (e.g., pyrazole, oxadiazole): Influence binding specificity. For example, T6’s bromopyrazole group facilitates co-crystallization , while oxadiazole in may enhance π-π stacking .
- Biological Interactions: 5FB () demonstrates dual hydrogen bonding and hydrophobic interactions, a feature likely shared by 3-[(Prop-2-en-1-ylamino)methyl]benzonitrile due to its propenylamino group . Thiazolidinone derivatives () exhibit strong hydrogen-bonding capacity via sulfanylidene groups, contrasting with the target compound’s primary amine .
Synthesis Pathways :
Key Research Findings and Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
